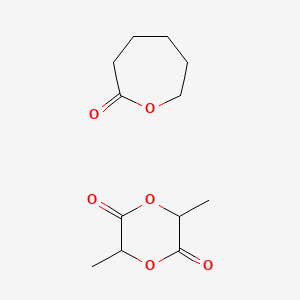







|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[O:9][C:7](=[O:8])[CH:6]([CH3:10])[O:5][C:3]1=[O:4].[C:11]1(=[O:18])[O:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>[Sn].C(O)CCCCCCCCCCC>[CH3:1][CH:2]1[O:9][C:7](=[O:8])[CH:6]([CH3:10])[O:5][C:3]1=[O:4].[C:11]1(=[O:18])[O:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:4.5,^3:18|
|


|
Name
|
|
|
Quantity
|
72.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C
|
|
Name
|
|
|
Quantity
|
57.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCO1)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring by a magnetic stirring bar
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The round-bottom flask was placed in an oil bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled to 110° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to remove any residual monomer
|
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was then cooled to room temperature
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C.C1(CCCCCO1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 96.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |